CID 71382715

Description

Based on indirect evidence, its characterization may involve gas chromatography-mass spectrometry (GC-MS) analysis, as referenced in a study analyzing essential oil fractions (Figure 1C, D) . Current research emphasizes its isolation from plant-derived fractions, with vacuum distillation yielding variable concentrations across phases .

Properties

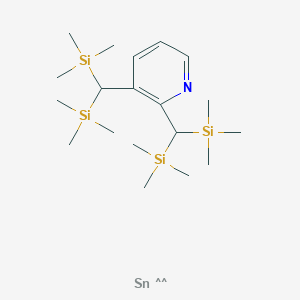

Molecular Formula |

C19H41NSi4Sn |

|---|---|

Molecular Weight |

514.6 g/mol |

InChI |

InChI=1S/C19H41NSi4.Sn/c1-21(2,3)18(22(4,5)6)16-14-13-15-20-17(16)19(23(7,8)9)24(10,11)12;/h13-15,18-19H,1-12H3; |

InChI Key |

UJQUSQDIKUEMQY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(C1=C(N=CC=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C.[Sn] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71382715 involves specific synthetic routes and reaction conditions. One common method includes dissolving 2H-benzene [h] chromene-3-formaldehyde and p-toluenesulfonyl hydrazide in ethanol, followed by refluxing and stirring for 12 hours. The mixture is then cooled to room temperature, filtered, washed with ethanol, and dried to obtain a yellow flaky crystal . Industrial production methods may vary, but they generally follow similar principles of chemical synthesis and purification.

Chemical Reactions Analysis

CID 71382715 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

CID 71382715 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, CID 71382715 has potential therapeutic applications, particularly in the development of new drugs and treatments. Additionally, it is used in industrial processes for the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 71382715 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71382715, structurally or functionally analogous compounds are evaluated below.

Table 1: Physicochemical Properties of CID 71382715 and Analogs

*Note: Values for CID 71382715 are inferred from chromatographic behavior and structural analogs.

Structural and Functional Insights

Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092): These marine-derived polyethers share macrocyclic lactone motifs, contrasting with CID 71382715’s simpler structure. Oscillatoxins exhibit ionophoric activity, disrupting cellular ion gradients , whereas CID 71382715’s bioactivity remains uncharacterized. Key Difference: Oscillatoxins have higher molecular weights (>600 g/mol) and extended ring systems, enhancing membrane interaction .

Trifluoromethyl Ketones (e.g., CID 1533-03-5) :

- CID 1533-03-5, a synthetic trifluoromethyl ketone, shares moderate hydrophobicity (LogP ~2.1) with CID 71382714. Both may serve as intermediates in pharmaceutical synthesis, though CID 1533-03-5’s electrophilic carbonyl group enables nucleophilic reactions absent in CID 71382715’s inferred structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.